Burnettramic acid A aglycone
Description
Contextualization as a Fungal Secondary Metabolite
Burnettramic acid A aglycone is a natural product that originates from the secondary metabolism of the fungus Aspergillus burnettii. researchgate.netresearchgate.net Fungi are known to produce a vast array of secondary metabolites, which are compounds not essential for their primary growth and development but often play roles in defense, competition, and symbiosis. nih.gov The discovery of this compound is a result of chemical profiling of this Australian fungus, which has been identified as a prolific producer of structurally diverse and biologically active molecules. researchgate.net The aglycone is the core non-sugar component of its parent compound, burnettramic acid A. researchgate.net
Academic Significance in Chemical Biology
The academic significance of this compound in chemical biology is multifaceted. Firstly, it is intrinsically linked to its parent glycoside, burnettramic acid A, which exhibits potent antifungal activity. acs.org The aglycone itself has shown cytotoxic activity against murine myeloma cells. researchgate.net Understanding the structure and a method for the chemical synthesis of the aglycone is crucial for several reasons. The enantioselective total synthesis of this compound has been successfully achieved, which not only confirmed the absolute stereochemistry of the natural product but also provides a route to produce the molecule and its analogs for further biological evaluation. researchgate.net This synthetic access allows researchers to probe the structure-activity relationship of the burnettramic acid class of compounds, potentially leading to the development of new therapeutic agents. nih.govfrontiersin.org
Furthermore, the biosynthesis of the burnettramic acids, involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) gene cluster, is a significant area of research. acs.org Elucidating such biosynthetic pathways is a key goal in chemical biology as it can enable the production of novel compounds through genetic engineering and heterologous expression systems. nih.govacs.org
Detailed Research Findings
Below are tables summarizing key data regarding this compound.
Table 1: General Information
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | researchgate.net |
| Producing Organism | Aspergillus burnettii | researchgate.net |
| Chemical Class | Pyrrolizidinedione | researchgate.net |
Table 2: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C35H61NO7 | asm.org |
| Molecular Weight | 607.9 g/mol | asm.org |
Table 3: Associated Compounds
| Compound Name | Relationship to this compound |
|---|---|
| Burnettramic acid A | The parent glycoside from which the aglycone is derived. researchgate.net |
| Burnettramic acids C-E | Congeners of burnettramic acid A. acs.org |
| Asperlicin E | Another secondary metabolite produced by Aspergillus burnettii. researchgate.net |
| Anominine | Another secondary metabolite produced by Aspergillus burnettii. researchgate.net |
| Paspalinine | Another secondary metabolite produced by Aspergillus burnettii. researchgate.net |
| Ochratoxin A | Another secondary metabolite produced by Aspergillus burnettii. researchgate.net |
| Kotanins | A class of secondary metabolites produced by Aspergillus burnettii. researchgate.net |
| Isokotanins | A class of secondary metabolites produced by Aspergillus burnettii. researchgate.net |
| Burnettiene A | Another secondary metabolite produced by Aspergillus burnettii. researchgate.net |
| Burnettides | A class of secondary metabolites produced by Aspergillus burnettii. scribd.com |
| 14α-hydroxypaspalinine | Another secondary metabolite produced by Aspergillus burnettii. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKRVVXVFPDKH-ODPYIYSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Burnettramic Acid a Aglycone
Fungal Producers: Aspergillus Species
The primary known natural sources of burnettramic acid A and its aglycone are fungi belonging to the genus Aspergillus. Research has identified several species capable of producing these compounds, either naturally or through co-cultivation.
Aspergillus burnettii is the principal fungal producer from which burnettramic acid A and its aglycone were first identified. targetmol.comresearchgate.netacs.orgmedchemexpress.com This fungus, described as a new species belonging to the Aspergillus alliaceus clade, was isolated from peanut-growing properties in Queensland, Australia. researchgate.net It is a notable producer of a variety of secondary metabolites. researchgate.net Initial studies on this Australian fungus led to the discovery of the burnettramic acids, a novel class of antibiotics. acs.orgnih.gov Along with the glycosylated forms, the aglycones of burnettramic acids A and B have also been isolated directly from A. burnettii. nih.gov
There is a close phylogenetic relationship between Aspergillus burnettii and Aspergillus alliaceus. researchgate.net Genetic analysis has identified that the biosynthetic gene cluster responsible for producing burnettramic acids is present in Aspergillus alliaceus (also known by its teleomorph name, Petromyces alliaceus). uniprot.orguniprot.org While present, the production of burnettramic acid A in A. alliaceus has been observed to be significantly lower compared to the quantities produced by A. burnettii under similar laboratory conditions. uwa.edu.au
The characterization of the burnettramic acid biosynthetic gene cluster has enabled the identification of other fungal strains with the potential to produce these compounds. researchgate.net For instance, burnettramic acid A and several new analogues were identified from the co-cultures of two marine-derived Aspergillus strains, A. versicolor and A. chevalieri. researchgate.net Furthermore, the entire biosynthetic pathway has been successfully reconstituted in Aspergillus nidulans, demonstrating that this fungus can be engineered as a heterologous host for production. acs.orgnih.gov
Table 1: Fungal Producers of Burnettramic Acid A Aglycone
| Fungal Species | Type of Producer | Key Findings |
| Aspergillus burnettii | Natural | Originally isolated from this species. targetmol.comacs.org It is a significant producer. uwa.edu.au |
| Aspergillus alliaceus | Natural | Contains the biosynthetic gene cluster but produces lower quantities compared to A. burnettii. uniprot.orguwa.edu.au |
| Aspergillus versicolor | Co-culture | Produces burnettramic acids when co-cultured with A. chevalieri. researchgate.net |
| Aspergillus chevalieri | Co-culture | Produces burnettramic acids when co-cultured with A. versicolor. researchgate.net |
| Aspergillus nidulans | Heterologous Host | The biosynthetic pathway has been reconstituted in this species for production. acs.orgnih.gov |
Aspergillus alliaceus (Petromyces alliaceus)
Isolation Methodologies from Fungal Cultures
The isolation of this compound from fungal cultures involves a multi-step process of extraction followed by purification using chromatographic techniques.
The initial step involves extracting the metabolites from the fungal culture. A common approach is to perform a solvent extraction on the entire fungal fermentation broth. For instance, in studies involving co-cultures of Aspergillus species, the entire culture was extracted to obtain a crude extract containing a mixture of metabolites. researchgate.net Another detailed method involves an initial extraction to create a subextract, such as a dichloromethane (B109758) subextract, which is then subjected to further purification steps like Solid Phase Extraction (SPE). researchgate.net The choice of solvent is critical, with alcohols like ethanol (B145695) being used for extracting phenolic compounds from natural sources.
Following extraction, chromatographic methods are essential for separating the target compound from the complex mixture of metabolites. A frequently used strategy is flash chromatography using a reversed-phase (RP) C18 column. researchgate.net In this technique, a stepwise gradient of solvents, such as methanol (B129727) and water, is used to elute different fractions from the column. researchgate.net For example, a gradient of 10-100% methanol-water can be employed to separate the crude extract into multiple fractions. researchgate.net Further purification and characterization can be achieved using other chromatographic techniques, including size-exclusion high-performance liquid chromatography (SE-HPLC). Extraction chromatography is another powerful separation method that has been applied to complex mixtures. researchgate.netdiva-portal.org
Table 2: Isolation and Purification Techniques
| Step | Technique | Description |
| Extraction | Solvent Extraction | The fungal culture is extracted with a solvent (e.g., dichloromethane) to create a crude or sub-extract. researchgate.netresearchgate.net |
| Initial Purification | Solid Phase Extraction (SPE) | The extract is passed through a solid-phase material to remove impurities and enrich the target compounds. researchgate.net |
| Separation | Flash Chromatography | A common method using a reversed-phase C18 column with a solvent gradient (e.g., methanol-water) to separate the extract into fractions. researchgate.net |
| Further Purification | High-Performance Liquid Chromatography (HPLC) | Techniques like SE-HPLC can be used for further separation and characterization based on molecular size. |
Elucidation of the Biosynthetic Pathway of Burnettramic Acids and Their Aglycones
Identification and Characterization of the bua Gene Cluster
The genetic blueprint for burnettramic acid biosynthesis is encoded within the bua gene cluster. wur.nl The identification and characterization of this cluster were pivotal in understanding the molecular machinery responsible for the production of these unique metabolites.
Initial efforts to identify the bua gene cluster in Aspergillus burnettii were hampered by a fragmented genome assembly, which only revealed a partial cluster containing the genes buaA and buaE. wur.nl These genes encode a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a proline hydroxylase, respectively. wur.nl Recognizing that BGCs are often conserved across related fungal species, researchers employed comparative genomics to find complete homologous clusters in other Aspergillus species, such as Aspergillus alliaceus. wur.nlfrontiersin.org This approach allowed for the reconstruction of the full bua BGC in A. burnettii. wur.nl The identified cluster contains genes predicted to encode for the core biosynthetic enzymes, tailoring enzymes, and a transporter. nih.gov
| Gene | Predicted Function |
| buaA | Hybrid PKS-NRPS |
| buaB | Glycosyltransferase |
| buaC | Trans-acting enoyl reductase (trans-ER) |
| buaD | Cytochrome P450 monooxygenase |
| buaE | Proline hydroxylase |
| buaF | MFS transporter |
| buaG | Cytochrome P450 monooxygenase |
| Data derived from research on the bua gene cluster. nih.gov |
To functionally validate the identified bua gene cluster, heterologous expression in a model fungal host, Aspergillus nidulans, was performed. bioaustralis.combioaustralis.comglycoscience.ru This technique involves introducing the biosynthetic genes into a well-characterized host organism to observe the production of the target compounds. springernature.comnih.govnih.gov The co-expression of buaA and buaC in A. nidulans did not initially yield new metabolites. nih.gov However, the additional inclusion of buaE led to the successful production of burnettramic acid A aglycone, confirming the direct involvement of these three genes in its biosynthesis. nih.gov Further reconstitution of the pathway with the inclusion of the glycosyltransferase gene, buaB, resulted in the production of burnettramic acid A. uniprot.org This step-wise reconstitution not only verified the function of the bua gene cluster but also elucidated the roles of individual enzymes in the biosynthetic sequence. nih.govglycoscience.ru
Comparative Genomics Approaches
Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of the this compound is a multi-step process involving a hybrid PKS-NRPS assembly line and several key enzymatic modifications. uniprot.orgnih.gov
The biosynthesis is initiated by the hydroxylation of L-proline to yield (2S,4R)-4-hydroxyproline. uniprot.org This reaction is catalyzed by the enzyme BuaE, a proline hydroxylase. wur.nluniprot.org This hydroxylation is a critical first step, providing the specific hydroxyproline (B1673980) building block for the subsequent NRPS-mediated incorporation. uniprot.org Prolyl 4-hydroxylases are enzymes that catalyze the formation of 4-hydroxyproline (B1632879) in proteins and require specific cofactors to function. wikipedia.orgnih.gov
The core scaffold of the molecule is assembled by the hybrid PKS-NRPS enzyme, BuaA, in conjunction with a trans-acting enoyl reductase (ER), BuaC. uniprot.orgresearchgate.net The PKS portion of BuaA constructs a highly reduced polyketide chain. uniprot.org The NRPS module of BuaA then activates the previously formed 4-hydroxyproline and catalyzes the formation of an amide bond with the polyketide chain. uniprot.org The trans-ER, BuaC, works in concert with the PKS modules to ensure the correct reduction of the growing polyketide backbone. uniprot.orgnih.gov
The final step in the formation of the aglycone's core structure is a cyclization reaction to form the characteristic bicyclic pyrrolizidinedione moiety. uniprot.orgresearchgate.net This is achieved through an intramolecular Dieckmann condensation, a reaction that forms a cyclic β-keto ester from a diester. libretexts.orgwikipedia.org In the biosynthesis of this compound, a specialized reductase (R) domain at the terminus of the BuaA enzyme catalyzes this cyclization. uniprot.orgresearchgate.net This domain releases the nascent polyketide-peptide chain, leading to the formation of a tetramic acid fused to the hydroxyproline, which generates the final pyrrolizidinedione structure. uniprot.orgresearchgate.net This enzymatic strategy represents a fascinating example of how nature utilizes classic organic reactions to construct complex molecular architectures. researchgate.net
Hydroxylations by Cytochrome P450 Monooxygenases (BuaD, BuaG)
Following the initial construction of the polyketide-peptide backbone by the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) BuaA and the trans-enoyl reductase BuaC, the resulting intermediate undergoes a series of oxidative modifications. uniprot.orguniprot.org These crucial hydroxylation steps are catalyzed by two cytochrome P450 monooxygenases, BuaD and BuaG. nih.gov
Cytochrome P450 monooxygenases are a superfamily of heme-thiolate enzymes that play a critical role in the metabolism of a wide array of compounds. frontiersin.orgmdpi.com In the burnettramic acid pathway, BuaD and BuaG are presumed to be responsible for the multiple hydroxylations observed on the polyketide chain and at its terminus. uniprot.orguniprot.org These enzymes introduce hydroxyl groups that are key structural features of the final burnettramic acid aglycone. nih.gov
Interestingly, studies involving the heterologous expression of the bua gene cluster have suggested that BuaD may not be essential for the biosynthesis, implying that BuaG might be a multifunctional P450 enzyme capable of performing all the necessary hydroxylation steps. uniprot.orguniprot.org However, the possibility that the secondary alcohols on the polyketide chain could originate from acetate (B1210297) precursors cannot be entirely dismissed. uniprot.orguniprot.org
| Enzyme | Function | Substrate | Product |
| BuaD | Cytochrome P450 monooxygenase, likely involved in hydroxylation of the polyketide chain. uniprot.orguniprot.org | Burnettramic acid precursor | Hydroxylated burnettramic acid precursor |
| BuaG | Cytochrome P450 monooxygenase, likely responsible for multiple hydroxylations on the polyketide chain and its terminus. May be multifunctional. uniprot.orguniprot.org | Burnettramic acid precursor | This compound |
Post-Aglycone Modifications: Glycosylation by BuaB
The final step in the biosynthesis of burnettramic acid A is the glycosylation of the newly formed aglycone. uniprot.orguniprot.org This critical modification is carried out by the glycosyltransferase BuaB. uniprot.orgnih.gov Glycosylation is a common strategy in natural product biosynthesis to enhance the solubility and biological activity of a molecule. beilstein-journals.org
BuaB specifically transfers a β-D-mannose sugar moiety to the this compound, completing the structure of burnettramic acid A. uniprot.orguniprot.org This enzymatic step highlights the modularity of the biosynthetic pathway, where the core aglycone is first assembled and then decorated with a sugar group to yield the final bioactive compound. The enantioselective total synthesis of the aglycone of burnettramic acid A has been achieved, and comparison of the synthetic and natural products has confirmed the structure. oup.comnih.govresearchgate.net
| Enzyme | Function | Substrate | Product |
| BuaB | Glycosyltransferase, transfers β-D-mannose to the aglycone. uniprot.orguniprot.org | This compound, UDP-β-D-mannose | Burnettramic acid A |
Synthetic Methodologies for Burnettramic Acid a Aglycone
Enantioselective Total Synthesis Strategies
The enantioselective total synthesis of the aglycone of burnettramic acid A has been successfully achieved, providing a synthetic route to this complex molecule and confirming its absolute stereochemistry. nih.govoup.comoup.com The synthesis is a notable accomplishment, involving a multi-step sequence that showcases the power of modern synthetic organic chemistry. nih.govoup.com
Convergent and Linear Synthetic Routes
In the context of burnettramic acid A aglycone, a reported enantioselective total synthesis employed a convergent approach. oup.comoup.com The synthesis involved the preparation of three key building blocks: a sulfone, an epoxide, and a bicyclic tetramic acid derivative. oup.comoup.com These fragments were then coupled to construct the final aglycone structure. oup.comoup.com This strategy allowed for the efficient assembly of the complex carbon skeleton and the installation of the required stereocenters.
Key Stereoselective Transformations
The construction of the correct stereochemistry is a critical aspect of the total synthesis of this compound. The successful synthesis relied on several key stereoselective transformations to control the spatial arrangement of atoms in the molecule.
Asymmetric alkylation reactions were instrumental in establishing the stereocenters within the long acyl chain of the this compound. nih.govoup.comresearchgate.net The reported synthesis utilized two distinct types of asymmetric alkylation reactions to introduce chirality at specific positions. nih.govoup.comresearchgate.net These reactions are crucial for controlling the three-dimensional structure of the molecule, which is essential for its biological activity. The use of chiral auxiliaries or catalysts in these alkylation steps ensures that the desired stereoisomer is formed with high selectivity.
Acetylide coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for connecting sp-hybridized carbon atoms to sp2 or sp3-hybridized carbons. libretexts.orgnumberanalytics.combyjus.com In the synthesis of the this compound, a key step involved the coupling of an acetylide intermediate with (S)-epichlorohydrin. nih.govoup.comresearchgate.net This reaction proceeded in a single pot to furnish an acetylenic epoxide, a crucial intermediate that contains both an alkyne and an epoxide functional group. nih.govoup.comresearchgate.net This transformation efficiently joined two important fragments of the molecule and set the stage for subsequent functional group manipulations. The Sonogashira coupling is a well-known example of a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, often used in the synthesis of natural products. libretexts.orgnumberanalytics.com
Acetylide Coupling Reactions
Retrosynthetic Analysis of the Pyrrolizidinedione Scaffold
Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. uniurb.ityoutube.com It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. uniurb.ityoutube.com
For the this compound, the retrosynthetic analysis of the pyrrolizidinedione scaffold is a key consideration. The aglycone can be disconnected at the amide bond linking the long acyl chain to the pyrrolizidinedione core. oup.com This leads to two main fragments: the long-chain carboxylic acid and the bicyclic tetramic acid derivative. oup.com
The pyrrolizidinedione core itself is a bicyclic system containing a tetramic acid moiety. The biosynthesis of similar pyrrolizidinedione structures often involves the incorporation of proline. researchgate.net The pyrrolizidinedione alkaloids are a large class of natural products with diverse biological activities. nih.gov The synthesis of the pyrrolizidinedione ring system can be achieved through various methods, including N-acyl anion cyclization processes.
Structural Characterization and Absolute Configuration of Burnettramic Acid a Aglycone
Spectroscopic Analysis for Structural Confirmation
The foundational structure of the Burnettramic acid A aglycone was established through comprehensive spectroscopic analysis. Initial studies on the parent glycoside, Burnettramic acid A, required a significant reinterpretation of nuclear magnetic resonance (NMR) data to revise its initially proposed structure. researchgate.netresearchgate.netglycoscience.ruacs.orgnih.gov This revision was critical for accurately defining the aglycone portion of the molecule.
High-resolution mass spectrometry (HRESIMS) played a crucial role in determining the elemental composition of the parent molecule, which was identified as C41H72NO12, leading to an [M+H]+ ion at m/z 770.5042. researchgate.netresearchgate.net This provided the molecular formula from which the aglycone's structure could be inferred after accounting for the mannose sugar moiety.
The definitive confirmation of the aglycone's structure was achieved through an enantioselective total synthesis. nih.govoup.com The synthetic aglycone was then compared to the aglycone derived from the natural product. The ¹H and ¹³C NMR spectra of the synthetic and natural compounds showed excellent agreement, thereby confirming the proposed planar structure. researchgate.netnih.govoup.com
| 2D NMR (COSY, HMBC) | Detailed analysis of proton-proton and proton-carbon correlations. | Used for the detailed structural elucidation and revision. | researchgate.net |
Chiral Aspects and Stereochemical Assignment
Determining the absolute configuration of the multiple stereocenters within the this compound was a complex task that required a multi-pronged approach, combining chemical derivatization, spectroscopic analysis, and computational chemistry. glycoscience.ruacs.orgnih.gov
The full absolute configurations of the burnettramic acids were established using established chemical methods, including Mosher's ester analysis and Marfey's analysis. researchgate.netglycoscience.ruacs.orgnih.gov These methods involve derivatizing the chiral centers with chiral reagents, allowing for the determination of their stereochemistry via NMR analysis.
Furthermore, these experimental techniques were supported by computational analysis. researchgate.netglycoscience.ruacs.org Density functional theory (DFT) calculations of NMR and electric circular dichroism (ECD) data were performed. researchgate.netglycoscience.ruacs.orgnih.gov Circular dichroism spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light, which is invaluable for studying chiral molecules. biorxiv.orgjascoinc.comcreative-proteomics.com The correlation between the experimentally obtained ECD spectra and the computationally predicted spectra provided strong evidence for the assigned absolute configuration.
The successful enantioselective total synthesis of the aglycone served as the ultimate proof of its absolute stereochemistry. nih.govoup.com By using starting materials and reagents of known chirality, the synthesis produced a single enantiomer whose properties matched those of the natural product, thus unambiguously confirming the stereochemical assignment. researchgate.netnih.gov
Preclinical Biological Activities of Burnettramic Acid a Aglycone
Selective Cytotoxicity Profiles
Research has highlighted the selective cytotoxic nature of Burnettramic acid A aglycone, showing a differential effect on cancerous cells versus normal cells.
This compound has been shown to be cytotoxic to NS-1 murine myeloma cells. targetmol.comhodoodo.comcaymanchem.comtargetmol.cn Studies have determined the half-maximal inhibitory concentration (IC50) of the compound against these cancer cells to be 8.4 µg/ml. targetmol.comcaymanchem.com This indicates its potential to inhibit the growth of this specific type of cancer cell line.
In contrast to its effect on murine myeloma cells, this compound exhibits minimal cytotoxicity towards normal neonatal foreskin fibroblast cells. targetmol.comhodoodo.comcaymanchem.comtargetmol.cn The IC50 value against these non-cancerous cells was found to be greater than 100 µg/ml. targetmol.comcaymanchem.com This significant difference in cytotoxic activity underscores the compound's selective nature, a desirable characteristic for potential therapeutic agents.
| Cell Line | Type | IC50 (µg/ml) |
| NS-1 | Murine Myeloma | 8.4 targetmol.comcaymanchem.com |
| Neonatal Foreskin Fibroblasts | Normal Fibroblast | >100 targetmol.comcaymanchem.com |
Structure Activity Relationship Sar Studies of Burnettramic Acid a Aglycone and Analogues
Impact of Glycosylation on Biological Activity
Burnettramic acid A, the glycosylated parent compound, is distinguished by a β-D-mannose residue linked to a long alkyl chain. bioaustralis.comresearchgate.net This compound has demonstrated potent in vitro antifungal activity, with efficacy against Candida albicans that is comparable to the established antifungal agent amphotericin B. researchgate.netresearchgate.net The removal of this mannose residue to yield Burnettramic acid A aglycone has a marked effect on its activity profile. The aglycone exhibits cytotoxic activity against NS-1 murine myeloma cells, with a reported half-maximal inhibitory concentration (IC50) of 8.4 μg/mL. targetmol.com In contrast, it shows low cytotoxicity against neonatal foreskin fibroblasts, with an IC50 value greater than 100 μg/mL, indicating some selectivity for cancer cells over normal cells. targetmol.com
The glycosyltransferase buaB is the enzyme responsible for transferring the β-D-mannose to the aglycone to form the final active burnettramic acid A. uniprot.org The difference in the biological activity spectrum between the glycosylated form and the aglycone underscores the critical role of the sugar moiety in mediating the potent antifungal properties of Burnettramic acid A.
Table 1: Comparison of Biological Activity
| Compound | Key Structural Feature | Primary Biological Activity | Target/Cell Line | Reported Potency |
|---|---|---|---|---|
| Burnettramic acid A | Mannosylated | Antifungal | Candida albicans | Comparable to Amphotericin B researchgate.netresearchgate.net |
| This compound | Non-glycosylated | Cytotoxic | NS-1 murine myeloma cells | IC50 = 8.4 μg/mL targetmol.com |
| Non-cytotoxic | Neonatal foreskin fibroblasts | IC50 > 100 μg/mL targetmol.com |
Influence of Pyrrolizidinedione Stereochemistry (e.g., cis-Epimers of Burnettramic Acid B)
The three-dimensional arrangement of atoms within a molecule can have a profound impact on its biological function by altering how it fits into a target receptor or enzyme's active site. In the burnettramic acid series, the core structure features a bicyclic pyrrolizidinedione moiety. uniprot.org Burnettramic acid A possesses a trans-fused ring system at the junction of the two five-membered rings.
A naturally occurring stereoisomer, Burnettramic acid B, has been identified as a minor cis-pyrrolizidine epimer of Burnettramic acid A. uniprot.org It is believed that small quantities of this cis-epimer may form naturally under acidic conditions. uniprot.org This stereochemical difference—the cis- versus trans-fusion of the bicyclic core—represents a significant structural alteration. While the existence of Burnettramic acid B highlights the potential for stereochemical diversity within this class of compounds, detailed comparative studies on its biological activity relative to Burnettramic acid A are not extensively reported in the available literature. This remains an area for further investigation to fully understand the stereochemical requirements for optimal activity.
Table 2: Stereochemical Comparison of Burnettramic Acids A and B
| Compound | Pyrrolizidinedione Core Stereochemistry | Significance |
|---|---|---|
| Burnettramic acid A | Trans-fused rings | The major, more stable, and well-studied isomer. uniprot.org |
| Burnettramic acid B | Cis-fused rings | A minor, naturally occurring epimer. uniprot.org |
Comparative SAR with Related Tetramic Acid Derivatives (e.g., Epicoccamides)
The burnettramic acids belong to the broader family of 3-acyltetramic acid natural products, which includes other notable compounds such as the epicoccamides. rsc.orgresearchgate.net Comparing the structure-activity relationships of these related families provides insight into the functional importance of different structural motifs.
Burnettramic acid A is characterized by its unique bolaamphiphilic structure, featuring a pyrrolizidinedione head group, a terminal β-D-mannose residue, and a long (C26) alkyl chain that connects them. bioaustralis.comresearchgate.net This structure is associated with potent antifungal activity. researchgate.net
The epicoccamides are also glycosylated tetramic acid derivatives but possess key structural differences. rsc.orgresearchgate.net They vary in the substitution patterns on the tetramic acid ring and in the length of the central acyl chain. researchgate.net For instance, unlike the multiply hydroxylated polyketide chain of burnettramic acids, structurally related epicoccamides have only a single hydroxyl group at the terminal position of their polyketide chain. researchgate.net The biological activity of epicoccamides is primarily reported as antibacterial. rsc.org Furthermore, epicoccamide (B1671484) D has been shown to induce morphogenesis and pigment formation in the fungus Phoma destructiva at high concentrations, a different type of biological activity than the direct antifungal cytotoxicity observed for burnettramic acids. researchgate.net
This comparison suggests that while the tetramic acid core is a common feature, the nature of the N-acylation, the length and functionalization of the acyl chain, and the specific glycosylation pattern are critical determinants of both the type and potency of the biological activity, steering it towards either antifungal or antibacterial effects.
Table 3: Comparative Features of Burnettramic Acid A and Epicoccamides
| Feature | Burnettramic Acid A | Epicoccamides |
|---|---|---|
| Core Structure | Pyrrolizidinedione (fused tetramic acid) uniprot.org | Substituted tetramic acid researchgate.net |
| Acyl Chain | Long (C26), bolaamphiphilic, multiply hydroxylated bioaustralis.comresearchgate.net | Variable length, terminally hydroxylated researchgate.netresearchgate.net |
| Glycosylation | β-D-mannose bioaustralis.com | Yes, but with different sugars/linkages rsc.orgresearchgate.net |
| Primary Bioactivity | Potent Antifungal researchgate.netresearchgate.net | Antibacterial, Morphogenic rsc.orgresearchgate.net |
Emerging Research Avenues and Prospects for Burnettramic Acid a Aglycone
Chemoenzymatic Synthesis and Biosynthetic Engineering for Analogues
The natural biosynthesis of burnettramic acids involves a complex, modular enzymatic machinery, offering fertile ground for bioengineering and chemoenzymatic approaches to generate novel analogues. The core scaffold is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) encoded by the bua gene cluster. researchgate.netuniprot.org This pathway initiates with the PKS-NRPS hybrid, BuaA, which constructs the polyketide chain and incorporates a proline residue. uniprot.orgnih.gov Subsequent modifications, including multiple hydroxylations by cytochrome P450 monooxygenases like BuaG and glycosylation by the mannoyltransferase BuaB, complete the natural product. uniprot.orgnih.gov
Understanding this biosynthetic blueprint allows for targeted genetic manipulation to create structural variants. For instance, swapping the β-amino acid unit (proline in the native pathway) through biosynthetic engineering could lead to the production of unnatural, bioactive macrolactam polyketides. dokumen.pub The modular nature of PKS-NRPS systems is particularly amenable to such engineering efforts. Furthermore, a "retro-biosynthetic" approach, using genomic data to predict and then isolate new compounds, has been successful in identifying the megasynthases that encode for natural products like burnettramic acids, suggesting this strategy could be used to find or create novel analogues. researchgate.net This combination of genetic insight and chemical synthesis, known as a chemoenzymatic approach, represents a powerful strategy for diversifying the burnettramic acid scaffold to explore new biological activities. sci-hub.se
Exploration of Novel Synthetic Routes
Beyond manipulating its biosynthesis, researchers are actively exploring purely chemical methods for constructing the Burnettramic acid A aglycone and its derivatives. An enantioselective total synthesis of the aglycone has been successfully achieved in a 14-step sequence. researchgate.netnih.gov This reported route demonstrates a sophisticated chemical strategy, highlighting several key transformations:
Asymmetric Alkylation: Two distinct asymmetric alkylation steps were employed to set crucial stereocenters within the molecule. researchgate.netnih.gov
One-Pot Epoxide Formation: A key coupling reaction between an acetylide intermediate and (S)-epichlorohydrin efficiently generated an acetylenic epoxide in a single step. researchgate.netnih.gov
Concurrent Birch Reduction: A powerful Birch reduction was used to accomplish three transformations simultaneously: desulfonylation, semi-reduction of a triple bond, and debenzylation. researchgate.netnih.gov
The successful synthesis confirmed the structure of the natural product's aglycone through spectral comparison (¹H and ¹³C NMR) with the naturally derived compound. researchgate.netnih.gov
Future explorations into novel synthetic routes could incorporate other advanced chemical reactions. For instance, strategies like [4+3] cycloaddition reactions, which have been used to rapidly assemble the core skeletons of other complex natural products, could offer more convergent and efficient pathways to the pyrrolizidinedione core. acs.orgacs.org Developing such concise and versatile synthetic routes is critical for producing sufficient quantities of the aglycone and its analogues for extensive biological and medical studies.
Investigation of Undiscovered Molecular Targets and Mechanisms
While the parent compound, Burnettramic acid A, is known for its potent antifungal activity, comparable to the clinical agent Amphotericin B against Candida albicans, the specific molecular targets and mechanisms of the aglycone are still under investigation. researchgate.net Preliminary studies have revealed that this compound possesses distinct biological activities, notably anticancer properties. targetmol.cntargetmol.com
Research has shown that the aglycone is cytotoxic to NS-1 murine myeloma cells with an IC50 value of 8.4 μg/ml. targetmol.com Importantly, it displayed selectivity, as it was not cytotoxic to neonatal foreskin fibroblasts at concentrations up to 100 μg/ml. targetmol.com This suggests a potentially specific mechanism of action against cancerous cells.
The search for the direct molecular targets is an active area of research. Mass spectrometry-based chemical proteomics has reportedly been used to identify putative molecular targets, although the specific proteins have not yet been disclosed in available literature. researchgate.net The discovery that related compounds target virulence factors in bacteria without leading to resistance development suggests that this compound might operate through novel mechanisms, a highly desirable trait for new therapeutic agents. researchgate.net Identifying these currently undiscovered targets and elucidating the downstream pathways they modulate is a critical next step in realizing the full therapeutic potential of this unique fungal metabolite.
Q & A
Q. How is Burnettramic acid A aglycone structurally characterized, and what analytical methods are critical for confirming its identity?
Structural elucidation relies on a combination of HPLC retention time analysis (e.g., 9 minutes for this compound vs. 8 minutes for its B analog) , NMR spectroscopy (1H and 13C spectral matching), and mass spectrometry . For purity assessment, HPLC coupled with UV detection is essential to distinguish aglycone derivatives from glycosylated forms (e.g., Burnettramic acid A at 7 minutes) and impurities .
Q. What are the primary biological activities of this compound, and how do researchers validate its selectivity in cytotoxicity assays?
The compound exhibits anticancer activity with selective cytotoxicity toward NS-1 murine myeloma cells (IC50 = 8.4 µg/mL) but not neonatal foreskin fibroblasts (IC50 > 100 µg/mL) . Methodologically, assays should include dose-response curves across multiple cell lines, use of positive/negative controls (e.g., quercetin aglycone for comparison ), and validation via apoptosis markers (e.g., caspase activation).
Advanced Research Questions
Q. What synthetic challenges arise in the enantioselective synthesis of this compound, and how are stereochemical outcomes controlled?
Key challenges include:
- Asymmetric alkylation to establish stereocenters.
- One-pot coupling of acetylide intermediates with (S)-epichlorohydrin to form acetylenic epoxides.
- Concurrent desulfonylation, semi-reduction, and debenzylation via Birch reduction . Successful synthesis requires chiral HPLC to verify enantiopurity (>95%) and comparison of synthetic vs. natural NMR spectra .
Q. How can researchers resolve contradictions in bioactivity data between Burnettramic acid A and its aglycone form?
Discrepancies may arise from differences in solubility , cellular uptake , or metabolic stability . For example:
- Glycosylation : Burnettramic acid A (glycosylated) shows broader antimicrobial activity (e.g., IC50 = 0.5 µg/mL against C. albicans), while the aglycone lacks this .
- Experimental design : Use isotopic labeling to track aglycone stability in cell culture media and compare pharmacokinetic profiles .
Q. What strategies are recommended for optimizing heterologous biosynthesis of this compound in fungal hosts?
- Gene cluster manipulation : Prioritize PKS-NRPS hybrid systems from Aspergillus burnettii .
- Fermentation optimization : Adjust pH, temperature, and carbon sources to enhance yield.
- Metabolic engineering : Knockout competing pathways (e.g., glycosyltransferases) to favor aglycone accumulation .
Methodological Considerations
Q. How should researchers design experiments to investigate the antifungal mechanisms of this compound?
- Target identification : Use chemoproteomics (e.g., affinity-based protein profiling) to identify binding partners.
- Membrane disruption assays : Employ liposome models to test bolaamphiphilic interactions .
- Transcriptomic analysis : Compare gene expression profiles in treated vs. untreated fungal cells .
Q. What analytical workflows are critical for quantifying this compound in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
